(R)-2-(4-isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Overview
Description
Suvecaltamide is a highly selective modulator of T-type calcium channels, specifically targeting the Ca V 3.1, Ca V 3.2, and Ca V 3.3 subtypes . It is currently under investigation for its potential therapeutic effects in treating essential tremor, a progressive neurological disorder characterized by involuntary and rhythmic shaking .
Mechanism of Action
Target of Action
The primary target of MK-8998 is the T-type calcium channel . These channels are low-voltage activated channels that contribute to the pacemaker activity in the heart and neurons. They play a crucial role in neuronal signaling and membrane transportation.
Mode of Action
MK-8998 acts as a potent and selective inhibitor of the T-type calcium channel . By inhibiting these channels, MK-8998 can modulate the flow of calcium ions, which are essential for the function of nerve cells and muscle cells.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of T-type calcium channels by MK-8998 can have various molecular and cellular effects. For example, it can modulate neuronal signaling, which could potentially have therapeutic effects in conditions such as epilepsy and pain .
Preparation Methods
The synthesis of Suvecaltamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-(1-methylethyl)-N-((1R)-1-(5-(2,2,2-trifluoroethoxy)-2-pyridinyl)ethyl)benzeneacetamide.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods for Suvecaltamide are designed to ensure high yield and purity.
Chemical Reactions Analysis
Suvecaltamide undergoes various chemical reactions, including:
Oxidation: Suvecaltamide can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in Suvecaltamide.
Substitution: Suvecaltamide can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Suvecaltamide has several scientific research applications:
Comparison with Similar Compounds
Suvecaltamide is unique in its high selectivity and state-dependent modulation of T-type calcium channels . Similar compounds include:
CX-8998: Another T-type calcium channel modulator with similar properties.
JZP-385: A compound with similar pharmacological activity.
MK-8998: Another compound that targets T-type calcium channels.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKXZMPPBEWAD-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953778-58-0 | |
Record name | Suvecaltamide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953778580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUVECALTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIA4WMP8QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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